![molecular formula C16H13N5OS2 B2676133 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1428357-71-4](/img/structure/B2676133.png)
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiazole, and benzo[d]thiazole moieties. These structural elements are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyrazole-Thiazole Intermediate
Starting Materials: 1H-pyrazole and 2-bromo-4-thiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Coupling with Benzo[d]thiazole
Starting Materials: The pyrazole-thiazole intermediate and 6-carboxybenzo[d]thiazole.
Reaction Conditions: This step involves a coupling reaction facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to precisely control reaction parameters.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high-purity products.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Conditions: Typically performed in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the thiazole ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: The thiazole and pyrazole moieties are known for their antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Research: Studies have shown that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines.
Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a promising lead in drug discovery for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Dyes and Pigments: The compound’s structural features can be exploited in the synthesis of dyes and pigments with specific color properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
N-(2-(1H-pyrazol-1-yl)thiazol-4-yl)benzo[d]thiazole-6-carboxamide: Lacks the ethyl linker, potentially altering its biological activity.
2-(1H-pyrazol-1-yl)thiazole: A simpler structure that may exhibit different reactivity and bioactivity.
Benzo[d]thiazole-6-carboxamide: Without the pyrazole and thiazole moieties, it serves as a baseline for comparing biological activities.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both pyrazole and thiazole rings, along with the benzo[d]thiazole core, provides a versatile scaffold for developing new compounds with diverse applications.
属性
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c22-15(11-2-3-13-14(8-11)24-10-18-13)17-6-4-12-9-23-16(20-12)21-7-1-5-19-21/h1-3,5,7-10H,4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSOKOJMJWPWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2676050.png)
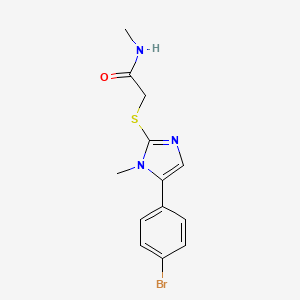
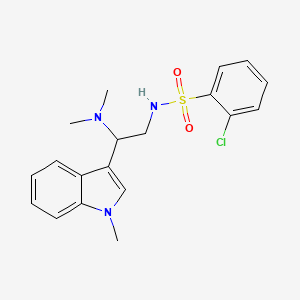
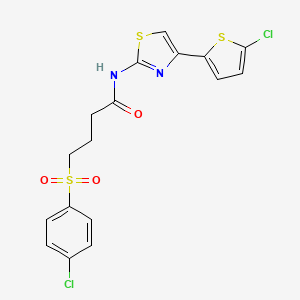
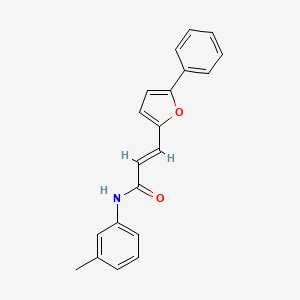
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2676059.png)

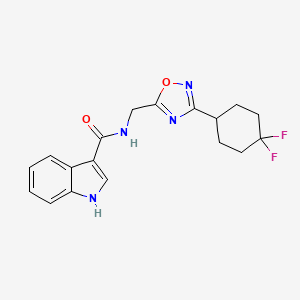
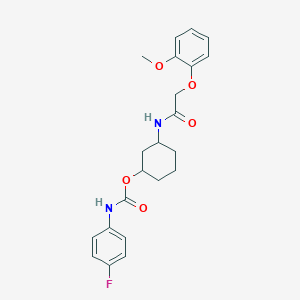
![Methyl 2-(5,7-dimethyl-2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2676066.png)
![N-[1-(2-chloropropanoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2676068.png)
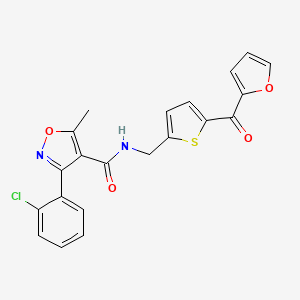
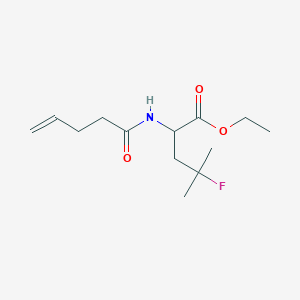
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
